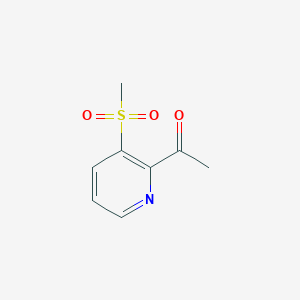

1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone

Description

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

1-(3-methylsulfonylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C8H9NO3S/c1-6(10)8-7(13(2,11)12)4-3-5-9-8/h3-5H,1-2H3 |

InChI Key |

KMVNKVFTOOHYIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Approaches

2.1 General Synthesis Overview

The synthesis of 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone typically involves the functionalization of pyridine derivatives with a methylsulfonyl group and ethanone moiety. The process requires precise control of reaction parameters to achieve high yields and purity.

2.2 Method 1: Halogen-Mediated Coupling

This method involves the coupling of halogenated pyridine derivatives with methylsulfonyl precursors in the presence of catalysts.

-

- Reactant A: Pyridine derivative (e.g., 3-bromopyridine).

- Reactant B: Methylsulfonyl precursor (e.g., methylsulfonyl chloride).

- Catalyst: Palladium-based complexes (e.g., Pd(dba)2).

- Solvent: Anhydrous toluene.

-

- Combine the pyridine derivative and methylsulfonyl precursor in an inert atmosphere.

- Add the palladium catalyst and ligand (e.g., Xantphos).

- Heat the mixture to reflux for 4 hours.

- Cool the reaction mixture and perform an acid-base extraction.

- Purify the product via crystallization.

Yield : Approximately 75%.

| Reagents | Quantity (mmol) | Conditions | Yield (%) |

|---|---|---|---|

| Pd(dba)2 | 0.0031 | Reflux in toluene | 75 |

| Methylsulfonyl chloride | Variable | Acid-base extraction | Variable |

2.3 Method 2: Direct Sulfonation

Direct sulfonation involves introducing the methylsulfonyl group via oxidation reactions.

-

- Reactant A: Pyridine derivative with a free sulfur group.

- Oxidizing Agent: Hydrogen peroxide or organic peroxides.

-

- Mix pyridine derivative with oxidizing agent in a solvent (e.g., acetonitrile).

- Maintain reaction temperature at 50°C for several hours.

- Isolate the product using solvent extraction and recrystallization.

Advantages : Avoids hazardous reagents like cyanides; uses commercially available intermediates.

Reaction Optimization

3.1 Catalyst Selection

Palladium catalysts, particularly Pd(dba)2, are preferred due to their high activity and compatibility with organophosphoric ligands like Xantphos.

3.2 Solvent Effects

Anhydrous solvents such as toluene or acetonitrile are critical for maintaining reaction efficiency and preventing side reactions.

Comparative Analysis of Methods

| Method | Key Features | Challenges |

|---|---|---|

| Halogen-Mediated | High yield; single-step process | Requires expensive catalysts |

| Direct Sulfonation | Avoids hazardous reagents; scalable | Lower yield compared to halogen-mediated methods |

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

One of the primary applications of 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone is its use as an intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for pain relief and anti-inflammatory purposes. The compound serves as a crucial building block in the multi-step synthesis required to produce Etoricoxib, which has been marketed since 2002 under the trade name Arcoxia .

1.2 Synthesis Processes

The preparation of this compound often involves various synthetic routes that enhance yield and purity. For example, one patented method describes a process that utilizes sodium tungstate as a catalyst to facilitate oxidation reactions, yielding high-quality products with minimal impurities . This method is advantageous due to its efficiency and cost-effectiveness compared to other synthetic strategies.

Medicinal Chemistry Insights

2.1 Mechanism of Action

The therapeutic efficacy of compounds derived from this compound can be attributed to their ability to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2. This inhibition is crucial for reducing inflammation and pain without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

2.2 Case Studies

Several studies have documented the effectiveness of Etoricoxib in clinical settings, showcasing its advantages over traditional NSAIDs. For instance, research indicates that patients using Etoricoxib experience significant pain relief with fewer gastrointestinal complications compared to those treated with non-selective COX inhibitors .

Research and Development Trends

3.1 Ongoing Research

Research continues into optimizing the synthesis of this compound derivatives to enhance their pharmacological profiles. Investigations are focused on modifying chemical structures to improve potency and selectivity towards specific biological targets .

3.2 Future Directions

The future application of this compound may extend beyond pain management into areas such as cancer therapy and inflammatory diseases, where selective COX-2 inhibition could provide therapeutic benefits without compromising patient safety .

Mechanism of Action

The mechanism of action of 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1-(3-Hydroxypyridin-2-yl)ethanone

- Structure : A hydroxyl (-OH) group replaces the methylsulfonyl group at the 3-position of the pyridine ring.

- However, it may reduce metabolic stability due to susceptibility to oxidation or conjugation .

- Applications : Hydroxyl-substituted pyridines are common intermediates in alkaloid synthesis and metal coordination complexes (e.g., describes copper(II) complexes with pyridine oximes) .

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone

- Structure : Methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 5-positions, respectively.

- Properties : The methoxy group provides moderate electron-withdrawing effects, while the methyl group adds steric bulk. This combination may enhance stability in acidic environments compared to sulfonyl derivatives .

- Applications : Methoxy-pyridine derivatives are prevalent in pharmaceuticals, such as kinase inhibitors (e.g., mentions YKL-05-099, a pyrimidine-based compound with methoxy substituents) .

Sulfonyl Group Positioning and Pharmacological Relevance

1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

- Structure: Methylsulfonyl group on a phenyl ring (4-position) linked to a 6-methylpyridin-3-yl ethanone.

- Pharmacological Role : This compound is identified as Etoricoxib Impurity D , a byproduct in the synthesis of Etoricoxib, a selective COX-2 inhibitor. The sulfonyl group on the phenyl ring contributes to COX-2 binding affinity and anti-inflammatory activity .

1-[3-(6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)phenyl]ethanone

- Structure: A trifluoromethyl (-CF₃) and dimethylamino (-N(CH₃)₂) substituents on a pyridine ring linked to a phenyl-ethanone.

- Properties: The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the dimethylamino group introduces basicity. These features contrast with the electron-deficient nature of the methylsulfonyl group .

- Applications : Fluorinated pyridines are critical in agrochemicals and CNS drugs due to their enhanced membrane permeability .

Tabulated Comparison of Key Compounds

Biological Activity

1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a pyridine ring substituted with a methylsulfonyl group and an ethanone moiety. The synthesis of this compound typically involves the reaction of methylsulfonyl derivatives with pyridine precursors, utilizing methods such as the Horner-Wittig reaction for efficient yield .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds with a pyridine nucleus can exhibit significant antibacterial activity against various pathogens.

In Vitro Studies

In vitro evaluations have demonstrated that this compound shows promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria were found to be within the low microgram range, indicating potent antibacterial effects .

| Pathogen | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 16 |

| Escherichia coli | 32 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated, particularly its role as a COX-2 inhibitor. Studies have shown that this compound can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway.

The compound's anti-inflammatory action is attributed to its ability to form hydrogen bonds with key amino acids in the COX enzyme active site. For instance, it interacts with Arg120 and Ser530, which are critical for enzyme activity .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies focusing on its effects on various cancer cell lines.

Case Studies

- Breast Cancer : In studies involving MDA-MB-231 breast cancer cells, this compound demonstrated significant cytotoxicity at concentrations as low as 10 μM. It induced apoptosis through caspase activation and disrupted cell cycle progression .

- Lung Cancer : The compound was tested against A549 lung cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value around 15 μM, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into optimizing the biological activity of pyridine derivatives. Modifications in substituents on the pyridine ring or the ethanone moiety can enhance potency and selectivity against specific targets .

Q & A

Q. What are the recommended safety protocols for handling 1-(3-(Methylsulfonyl)pyridin-2-yl)ethanone in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Handle the compound in a fume hood to minimize inhalation risks. In case of skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, flush with water and seek medical attention. Avoid release into drains or waterways. Store in a tightly sealed container away from ignition sources .

Q. How can the physicochemical properties (e.g., LogP, PSA) of this compound inform its solubility and bioavailability in drug discovery?

- Methodological Answer : The calculated LogP (~1.94) indicates moderate lipophilicity, suggesting reasonable membrane permeability but potential solubility limitations in aqueous media. The polar surface area (PSA ≈56 Ų) aligns with typical thresholds for blood-brain barrier penetration. To optimize bioavailability, consider salt formation or prodrug strategies to enhance aqueous solubility while retaining LogP-driven permeability .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : Friedel-Crafts acylation is a key method, using 3-(methylsulfonyl)pyridine and acetyl chloride in the presence of AlCl₃. Alternatively, Suzuki-Miyaura coupling may introduce substituents post-synthesis. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (e.g., hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. What challenges arise in the structural elucidation of this compound using X-ray crystallography?

- Methodological Answer : Challenges include low crystal quality due to flexible methylsulfonyl groups and potential twinning. SHELX software (SHELXL/SHELXS) can refine structures by addressing weak diffraction data and pseudosymmetry. Use high-resolution synchrotron data and iterative refinement cycles with restraints on thermal parameters .

Q. How do conflicting LogP values from computational models impact pharmacokinetic interpretations?

- Methodological Answer : Discrepancies between experimental (e.g., shake-flask method) and calculated LogP (e.g., XLogP3) may arise from implicit solvation models. Validate predictions via HPLC-derived LogP measurements. Adjust computational parameters (e.g., atomic contribution weights) to align with empirical data for reliable ADME predictions .

Q. What strategies resolve contradictions between experimental and DFT-calculated spectroscopic data?

- Methodological Answer : For NMR, ensure solvent effects are modeled (e.g., IEF-PCM). For IR, compare calculated vibrational modes with experimental peaks, adjusting basis sets (e.g., B3LYP/6-311+G(d,p)). Use scaling factors (0.96–0.98) to correct harmonic frequency overestimations .

Q. How does the methylsulfonyl group influence pharmacological target binding and metabolic stability?

- Methodological Answer : The sulfonyl group enhances hydrogen bonding with target proteins (e.g., kinase ATP pockets) while reducing metabolic oxidation via steric hindrance. Assess stability in liver microsome assays and correlate with electronic effects (e.g., Hammett σ constants) .

Q. How can reaction yields in Friedel-Crafts acylation be optimized under anhydrous conditions?

- Methodological Answer : Use rigorously dried solvents (e.g., CH₂Cl₂ over molecular sieves) and slow acetyl chloride addition to minimize side reactions. Optimize AlCl₃ stoichiometry (1.2–1.5 equiv) and monitor temperature (0–5°C) to suppress polyacylation. Quench with ice-water to isolate the product .

Q. How do NMR and mass spectrometry differentiate regioisomeric byproducts?

- Methodological Answer : For regioisomers, compare ¹H-NMR chemical shifts of pyridine protons (e.g., para vs. meta substitution patterns). High-resolution MS (ESI-TOF) can distinguish mass defects (<5 ppm). Use 2D-NMR (HSQC, HMBC) to confirm connectivity, particularly for methylsulfonyl positioning .

Q. What computational models predict the compound’s behavior in enzyme active sites?

- Methodological Answer :

Molecular docking (AutoDock Vina, Glide) with flexible ligand sampling and rigid receptor grids. Optimize force fields (e.g., OPLS4) using QM/MM simulations to refine van der Waals and electrostatic parameters. Validate with experimental IC₅₀ or SPR binding data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.